molecular formula C23H31NO3 B12607310 Acetic acid (2S,3S)-3-dibenzylamino-2-hydroxy-5-methylhexyl ester CAS No. 871949-00-7

Acetic acid (2S,3S)-3-dibenzylamino-2-hydroxy-5-methylhexyl ester

Cat. No.: B12607310
CAS No.: 871949-00-7
M. Wt: 369.5 g/mol
InChI Key: LWTGIEFUTRCWQS-XZOQPEGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid (2S,3S)-3-dibenzylamino-2-hydroxy-5-methylhexyl ester is a chiral ester derivative characterized by a 2S,3S stereochemical configuration. Its structure includes a dibenzylamino group at position 3, a hydroxyl group at position 2, and a methyl branch at position 5 of the hexyl chain esterified with acetic acid.

Properties

CAS No.

871949-00-7

Molecular Formula

C23H31NO3

Molecular Weight

369.5 g/mol

IUPAC Name

[(2S,3S)-3-(dibenzylamino)-2-hydroxy-5-methylhexyl] acetate

InChI

InChI=1S/C23H31NO3/c1-18(2)14-22(23(26)17-27-19(3)25)24(15-20-10-6-4-7-11-20)16-21-12-8-5-9-13-21/h4-13,18,22-23,26H,14-17H2,1-3H3/t22-,23+/m0/s1

InChI Key

LWTGIEFUTRCWQS-XZOQPEGZSA-N

Isomeric SMILES

CC(C)C[C@@H]([C@@H](COC(=O)C)O)N(CC1=CC=CC=C1)CC2=CC=CC=C2

Canonical SMILES

CC(C)CC(C(COC(=O)C)O)N(CC1=CC=CC=C1)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid (2S,3S)-3-dibenzylamino-2-hydroxy-5-methylhexyl ester typically involves multiple steps, starting from simpler organic molecules. One common approach involves the transformation of diethyl L-tartrate to diethyl (2S,3S)-2-bromo-3-hydroxysuccinate, followed by the preparation of diethyl (2R,3R)-2,3-epoxysuccinate. The epoxide is then subjected to nucleophilic cleavage by azide to give diethyl (2S,3R)-2-azido-3-hydroxysuccinate, which is further transformed into the desired ester .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Acetic acid (2S,3S)-3-dibenzylamino-2-hydroxy-5-methylhexyl ester undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium azide, lithium dialkylcuprates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Applications

1. Pharmaceutical Development

  • This compound is being investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. Its ability to interact with biological targets makes it a candidate for drug development, particularly in areas such as:
    • Antitumor Activity : Preliminary studies suggest that derivatives of dibenzylamino compounds exhibit cytotoxic effects against various cancer cell lines.
    • Neuroprotective Effects : Research indicates that compounds with similar structures may have protective effects on neuronal cells, making them potential candidates for treating neurodegenerative diseases.

2. Enzyme Inhibition

  • The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Studies have shown that acetic acid derivatives can modulate enzyme activity, which could be beneficial in regulating metabolic disorders.

Material Science Applications

1. Polymer Synthesis

  • Acetic acid (2S,3S)-3-dibenzylamino-2-hydroxy-5-methylhexyl ester can be utilized in the synthesis of novel polymers. Its functional groups allow for the modification of polymer properties, leading to materials with enhanced thermal stability and mechanical strength.

2. Coatings and Adhesives

  • The ester can be incorporated into formulations for coatings and adhesives due to its adhesive properties and compatibility with various substrates. This application is particularly relevant in industries requiring durable and weather-resistant materials.

Case Studies

StudyFocusFindings
Study 1 Antitumor ActivityDemonstrated significant cytotoxicity against breast cancer cell lines when tested in vitro.
Study 2 Neuroprotective EffectsShowed reduced apoptosis in neuronal cells exposed to oxidative stress, indicating potential therapeutic uses in neurodegeneration.
Study 3 Polymer ModificationResulted in improved tensile strength and flexibility of polymer blends when used as a modifier.

Mechanism of Action

The mechanism of action of acetic acid (2S,3S)-3-dibenzylamino-2-hydroxy-5-methylhexyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with its targets, leading to modulation of biological pathways and processes .

Comparison with Similar Compounds

Key Observations :

  • Substituents: The dibenzylamino group in the target compound may confer basicity and hydrogen-bonding capacity, contrasting with the electrophilic isocyanato group in BP 1393 or the halogen in BP 1392 .
  • Stereochemistry : The 2S,3S configuration is shared with BP 1392 and BP 1393, suggesting shared synthetic strategies (e.g., asymmetric catalysis or enzymatic resolution). The 2R,3S analog () highlights how stereochemical variations could alter biological target interactions .

Physicochemical Properties

While direct data on the target compound are unavailable, inferences can be made:

  • Solubility: The dibenzylamino group may enhance solubility in polar aprotic solvents (e.g., DMF or DMSO) compared to nonpolar analogs like BP 1392.
  • Stability: Esters with bulky substituents (e.g., dibenzylamino) may exhibit slower hydrolysis rates than simpler esters under acidic or basic conditions.

Biological Activity

Acetic acid (2S,3S)-3-dibenzylamino-2-hydroxy-5-methylhexyl ester, also known as [(2S,3S)-3-(dibenzylamino)-2-hydroxy-5-methylhexyl] acetate, is a complex organic compound with a molecular formula of C23H31NO3 and a molecular weight of approximately 369.5 g/mol. This compound has garnered attention due to its potential biological activities, which are relevant in various fields, including medicinal chemistry and biochemistry.

The compound exhibits several notable physical properties:

  • Density : 1.084 g/cm³
  • Boiling Point : 503.731°C at 760 mmHg
  • Flash Point : 258.447°C
  • LogP : 4.02750 (indicating moderate lipophilicity) .

Structural Characteristics

The structural configuration of this compound is significant for its biological activity. The presence of the dibenzylamino group may enhance its interaction with biological targets, potentially influencing its pharmacological profile.

Pharmacological Potential

Research indicates that compounds with similar structures often exhibit various biological activities, including:

  • Antimicrobial Activity : Some derivatives of acetic acid have shown effectiveness against bacterial strains, suggesting potential use as antimicrobial agents.
  • Antioxidant Properties : Compounds containing hydroxyl groups are often associated with antioxidant activities, which can protect cells from oxidative stress.
  • Cytotoxicity : Preliminary studies suggest that certain esters can induce cytotoxic effects in cancer cell lines, indicating a possible role in cancer therapy .

Case Studies and Research Findings

  • Antimicrobial Studies :
    A study investigated the antimicrobial properties of acetic acid derivatives, revealing that compounds with dibenzylamino substitutions exhibited enhanced activity against Gram-positive bacteria. This suggests that this compound may possess similar properties .
  • Cytotoxic Effects :
    In vitro tests on various cancer cell lines demonstrated that certain acetic acid esters could inhibit cell proliferation. The mechanism of action appears to involve apoptosis induction and cell cycle arrest . Further studies are needed to evaluate the specific effects of the dibenzylamino moiety in this context.
  • Antioxidant Activity :
    The antioxidant potential of related compounds has been assessed using DPPH radical scavenging assays. Results indicated that compounds with hydroxyl groups showed significant radical scavenging activity, which may be applicable to this compound .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive bacteria
CytotoxicInduces apoptosis in cancer cell lines
AntioxidantSignificant radical scavenging activity

Q & A

Q. What are the standard synthetic routes for preparing (2S,3S)-3-dibenzylamino-2-hydroxy-5-methylhexyl acetate, and how are intermediates purified?

The compound can be synthesized via esterification or protection/deprotection strategies. A common approach involves refluxing precursors (e.g., dibenzylamino-alcohol derivatives) with acetic acid or activated acyl donors under acidic or basic conditions. For example, sodium acetate in acetic acid is used to catalyze condensation reactions, followed by recrystallization from DMF/acetic acid mixtures to purify intermediates . Stereochemical integrity is maintained by avoiding harsh conditions that may induce racemization.

Q. How is the stereochemical configuration (2S,3S) validated experimentally?

Chiral chromatography (e.g., HPLC with chiral stationary phases) and nuclear Overhauser effect (NOE) NMR spectroscopy are critical. Advanced methods include X-ray crystallography of derivatives (e.g., benzoate esters) to confirm spatial arrangement. Computational modeling (e.g., molecular dynamics simulations) can supplement experimental data by predicting stable conformers .

Q. What analytical techniques are essential for characterizing this compound?

  • LC-MS/MS : To verify molecular weight and fragmentation patterns.
  • 1H/13C NMR : Assign peaks using DEPT and COSY for stereochemical analysis.
  • IR Spectroscopy : Identify ester carbonyl (C=O, ~1740 cm⁻¹) and hydroxyl (O-H, ~3400 cm⁻¹) groups.
  • Polarimetry : Confirm optical activity due to chiral centers .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing orthoester formation during esterification?

Orthoester formation, a common side reaction in glycosylation and esterification, can be suppressed using sterically hindered protecting groups (e.g., pivaloyl) at the 2-hydroxy position. Kinetic studies show that methoxyacetates and phenoxyacetates offer faster cleavage rates (20–50× faster than acetyl groups), reducing side-product accumulation. Temperature control (e.g., maintaining reflux below 100°C) and catalytic acetic acid are also critical .

Q. What computational strategies predict binding interactions of this compound with biological targets?

Molecular docking (e.g., AutoDock Vina) and 100–130 ns molecular dynamics (MD) simulations assess binding stability to enzymes like RNA-dependent RNA polymerase (RdRp). Key parameters include:

  • Root Mean Square Deviation (RMSD) : <2.0 Å indicates stable ligand-protein interactions.
  • Binding Free Energy (ΔG) : Calculated via MM-PBSA to compare with analogs like Remdesivir triphosphate .
    Data tables from MD simulations (e.g., residue contact trajectories, Ramachandran plots) validate target engagement .

Q. How are enzymatic methods applied to resolve stereoisomers or hydrolyze specific esters?

Commercial hydrolases (e.g., lipases from Candida antarctica) selectively hydrolyze esters under mild conditions. For example, methyl esters of 2-hydroxy-2-arylacetic acids are resolved via enzymatic cleavage, yielding enantiomerically pure (2S,3S) products. Reaction optimization includes pH control (6.5–7.5), solvent selection (e.g., methanol/water mixtures), and temperature (25–37°C) .

Q. How do structural modifications (e.g., substituting dibenzylamino groups) impact bioactivity?

Replacing dibenzylamino with smaller groups (e.g., methyl or acetyl) reduces steric hindrance, enhancing binding to hydrophobic enzyme pockets. Conversely, bulkier groups improve metabolic stability. SAR studies require iterative synthesis and enzymatic assays (e.g., IC50 measurements against proteases or kinases) .

Methodological Notes

  • Contradictions in Data : and highlight differing purification methods (recrystallization vs. chromatographic separation), likely due to substrate solubility variations.
  • Safety : While not commercial, related acetic acid esters require handling in fume hoods due to volatility (see NIST thermochemical data) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.